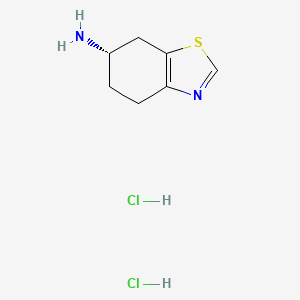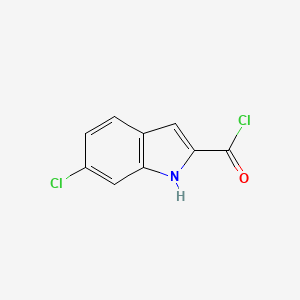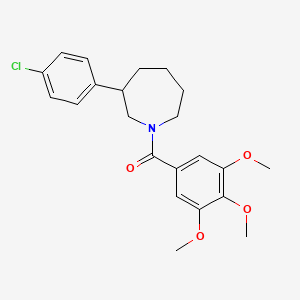
(3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone, commonly known as CTMP, is a novel psychoactive substance that has gained significant attention in recent years. It belongs to the class of designer drugs and is often referred to as a research chemical. CTMP is a synthetic compound that has been developed as a potential alternative to methylphenidate, a drug commonly used to treat attention deficit hyperactivity disorder (ADHD).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Luminescence Properties
- A study by Wen et al. (2021) explored the molecular conformation of a related organic molecule, demonstrating its unique luminescence properties, which include near ultraviolet delayed fluorescence and dual emission. This research could inform the understanding of (3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone in similar applications (Wen et al., 2021).
Analytical Chemistry and Compound Identification
- Nakajima et al. (2012) conducted a study involving the identification and analysis of azepane isomers, providing a framework for analyzing complex organic compounds, which could be applicable to the study of (3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone (Nakajima et al., 2012).
Chemical Synthesis and Reactivity
- Research by Çetinkaya et al. (2011) on the synthesis and bromination of similar methanone derivatives offers insights into the chemical reactivity and potential synthesis pathways of (3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone (Çetinkaya et al., 2011).
Structural Redetermination
- Takahashi (2011) conducted a structural redetermination of a related compound, which can provide a methodological reference for the detailed structural analysis of (3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone (Takahashi, 2011).
Biological Activity and Docking Studies
- Ravula et al. (2016) explored the synthesis and biological evaluation of novel pyrazoline derivatives, including docking studies, which could be relevant for assessing the biological activity of (3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone (Ravula et al., 2016).
Wirkmechanismus
Target of Action
The compound (3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone contains a 3,4,5-trimethoxyphenyl (TMP) group, which serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The TMP group is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . The biological activity of such analogs decreases after the alteration of the TMP moiety .
Biochemical Pathways
The TMP group affects various biochemical pathways. It inhibits tubulin, a protein that is a major component of microtubules in cells . It also inhibits Hsp90, a chaperone protein that assists other proteins in folding properly . Furthermore, it inhibits TrxR, an enzyme that reduces thioredoxin, playing a crucial role in cellular redox homeostasis .
Pharmacokinetics
The tmp group is known to improve potency and pharmacokinetics in various drugs . More research is needed to understand the ADME properties of this compound.
Result of Action
The TMP group has demonstrated significant efficacy against various diseases. It has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . It also holds potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Eigenschaften
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO4/c1-26-19-12-17(13-20(27-2)21(19)28-3)22(25)24-11-5-4-6-16(14-24)15-7-9-18(23)10-8-15/h7-10,12-13,16H,4-6,11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIXNDLOYNMAGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Chlorophenyl)azepan-1-yl)(3,4,5-trimethoxyphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


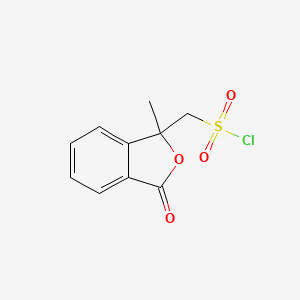
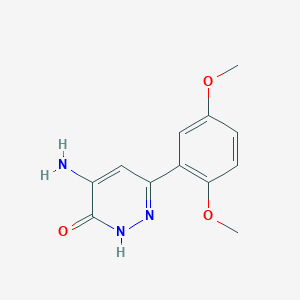
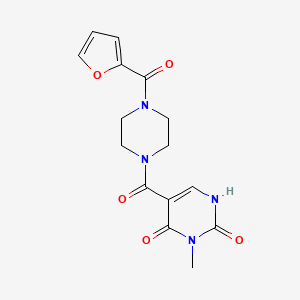

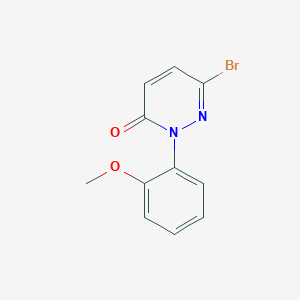
![2-{(E)-[(2-bromo-4-methylphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2894234.png)

![2-[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2894236.png)
